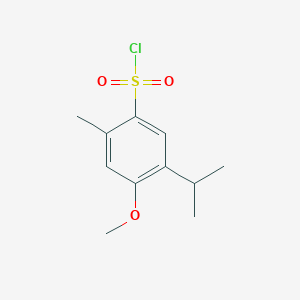
4-(3-Fluorophenyl)-1H-pyrazol-3-amine
Descripción general
Descripción
4-(3-Fluorophenyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 The presence of a fluorophenyl group at the 4-position of the pyrazole ring imparts unique chemical and biological properties to this compound
Aplicaciones Científicas De Investigación
4-(3-Fluorophenyl)-1H-pyrazol-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity .
Mecanismo De Acción
Target of Action
It’s worth noting that fluorophenyl groups are often used in the synthesis of compounds for suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
It’s known that fluorophenyl groups can participate in suzuki–miyaura coupling , where oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .
Biochemical Pathways
It’s known that compounds involved in suzuki–miyaura coupling can affect various biochemical pathways .
Result of Action
It’s known that compounds involved in suzuki–miyaura coupling can have various effects at the molecular and cellular level .
Análisis Bioquímico
Biochemical Properties
4-(3-Fluorophenyl)-1H-pyrazol-5-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with androgen receptors, exhibiting antagonistic properties This interaction is crucial as it can influence the regulation of genes associated with androgen response
Cellular Effects
The effects of 4-(3-Fluorophenyl)-1H-pyrazol-5-amine on various cell types and cellular processes are profound. It has been shown to inhibit the proliferation of prostate cancer cell lines, such as LNCaP and PC-3, by downregulating the expression of prostate-specific antigen (PSA) This compound also influences cell signaling pathways, potentially affecting gene expression and cellular metabolism
Molecular Mechanism
At the molecular level, 4-(3-Fluorophenyl)-1H-pyrazol-5-amine exerts its effects through binding interactions with specific biomolecules. It acts as an antagonist to androgen receptors, inhibiting their activity and subsequently affecting the expression of androgen-responsive genes This inhibition can lead to a decrease in cell proliferation and other downstream effects
Temporal Effects in Laboratory Settings
The stability and degradation of 4-(3-Fluorophenyl)-1H-pyrazol-5-amine over time in laboratory settings are critical factors in understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to 4-(3-Fluorophenyl)-1H-pyrazol-5-amine in in vitro and in vivo studies has demonstrated sustained inhibitory effects on cell proliferation and gene expression, indicating its potential for prolonged therapeutic use.
Dosage Effects in Animal Models
The effects of 4-(3-Fluorophenyl)-1H-pyrazol-5-amine vary with different dosages in animal models. At lower doses, the compound exhibits significant inhibitory effects on cell proliferation and gene expression without causing adverse effects . At higher doses, toxic effects may be observed, including potential damage to vital organs and disruption of normal cellular functions. It is essential to determine the optimal dosage range for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
4-(3-Fluorophenyl)-1H-pyrazol-5-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including hydroxylation and glucuronidation . These metabolic processes are crucial for the compound’s elimination from the body and can influence its overall bioavailability and efficacy.
Transport and Distribution
The transport and distribution of 4-(3-Fluorophenyl)-1H-pyrazol-5-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to accumulate in certain tissues, such as the prostate, where it exerts its inhibitory effects on androgen receptors . Understanding the transport mechanisms and distribution patterns of 4-(3-Fluorophenyl)-1H-pyrazol-5-amine is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 4-(3-Fluorophenyl)-1H-pyrazol-5-amine plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with androgen receptors and other biomolecules . Post-translational modifications and targeting signals may direct 4-(3-Fluorophenyl)-1H-pyrazol-5-amine to specific cellular compartments, influencing its overall efficacy and function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)-1H-pyrazol-3-amine typically involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic or basic conditions to yield the desired pyrazole derivative. The reaction conditions often involve refluxing the reaction mixture in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Fluorophenyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include pyrazole N-oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares a similar pyrazole core structure but has different substituents, leading to distinct chemical and biological properties.
3-Fluorophenyl derivatives: Other compounds with a 3-fluorophenyl group may exhibit similar reactivity and applications but differ in their specific functional groups and overall structure.
Uniqueness
4-(3-Fluorophenyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and material science, where precise control over molecular interactions is crucial.
Propiedades
IUPAC Name |
4-(3-fluorophenyl)-1H-pyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c10-7-3-1-2-6(4-7)8-5-12-13-9(8)11/h1-5H,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONYBEHEKIRSMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(NN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602564 | |
| Record name | 4-(3-Fluorophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301373-68-2 | |
| Record name | 4-(3-Fluorophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine](/img/structure/B1319456.png)
![3-Fluoro-4'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B1319458.png)
![3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B1319459.png)
![4-(4-Hydroxy-3-methoxyphenyl)-5-(3-methoxypropyl)-3-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B1319464.png)

![3-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1319468.png)
![8-Chloro[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1319473.png)




![5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1319487.png)

